molecular formula C11H10O3 B8296306 methyl 2H-chromene-7-carboxylate

methyl 2H-chromene-7-carboxylate

Cat. No. B8296306
M. Wt: 190.19 g/mol
InChI Key: BFQHHWVAIRSJOH-UHFFFAOYSA-N
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Patent
US06951868B2

Procedure details

To a stirred solution of methyl 3-(allyloxy)-4-vinylbenzoate (0.67 g, 3.1 mmol) in CH2Cl2 (20 mL) at rt is added benzylidene-bis(tricyclohexylphosphine)dichlororuthenium (63 mg, 0.076 mmol). The mixture is stirred at rt for 2 h. The reaction mixture is concentrated in vacuo to a dark residue. The crude product is purified by flash chromatography on SiO2. Elution with hexanes-EtOAc (95:5) gives 372 mg (64%) of methyl 2H-chromene-7-carboxylate as a clear oil: 1H NMR (400 MHz, CDCl3) δ 7.56, 7.46, 7.01, 6.46, 5.91, 4.89, 3.91.
Name
methyl 3-(allyloxy)-4-vinylbenzoate
Quantity
0.67 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
63 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:4][C:5]1[CH:6]=[C:7]([CH:12]=[CH:13][C:14]=1[CH:15]=[CH2:16])[C:8]([O:10][CH3:11])=[O:9])C=C>C(Cl)Cl.C1CCC(P(C2CCCCC2)C2CCCCC2)CC1.C1CCC(P(C2CCCCC2)C2CCCCC2)CC1.C1C=CC(C=[Ru](Cl)Cl)=CC=1>[O:4]1[C:5]2[C:14](=[CH:13][CH:12]=[C:7]([C:8]([O:10][CH3:11])=[O:9])[CH:6]=2)[CH:15]=[CH:16][CH2:1]1 |f:2.3.4|

Inputs

Step One
Name
methyl 3-(allyloxy)-4-vinylbenzoate
Quantity
0.67 g
Type
reactant
Smiles
C(C=C)OC=1C=C(C(=O)OC)C=CC1C=C
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
63 mg
Type
catalyst
Smiles
C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1=CC=C(C=C1)C=[Ru](Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at rt for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated in vacuo to a dark residue
CUSTOM
Type
CUSTOM
Details
The crude product is purified by flash chromatography on SiO2
WASH
Type
WASH
Details
Elution with hexanes-EtOAc (95:5)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
O1CC=CC2=CC=C(C=C12)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 372 mg
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 63.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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